Phosphinsäure, Natriumsalz, Monohydrat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

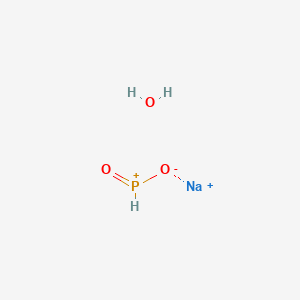

Phosphinic acid, sodium salt, monohydrate, also known as sodium hypophosphite monohydrate, is a chemical compound with the formula NaH₂PO₂·H₂O. It is a white crystalline solid that is highly soluble in water. This compound is commonly used as a reducing agent in various chemical reactions and has applications in several industries, including pharmaceuticals, water treatment, and electroless plating.

Wissenschaftliche Forschungsanwendungen

Phosphinic acid, sodium salt, monohydrate has a wide range of applications in scientific research:

Chemistry: It is used as a reducing agent in various chemical syntheses and analytical procedures.

Biology: It is employed in the preparation of certain biological buffers and reagents.

Medicine: It is used in the formulation of pharmaceuticals and as an antioxidant in drug preparations.

Wirkmechanismus

Target of Action

Phosphinic acid and its derivatives, including sodium salt monohydrate, are known to mimic the phosphates and carboxylates of biological molecules . This allows them to potentially inhibit metabolic enzymes, making them useful intermediates and biologically active compounds . They can be considered as bioisosteric groups .

Mode of Action

The mode of action of phosphinic acid, sodium salt, monohydrate is primarily through its interaction with its targets, which are metabolic enzymes. By mimicking the phosphates and carboxylates of biological molecules, it can inhibit these enzymes, leading to changes in the metabolic processes .

Biochemical Pathways

Phosphinic acid-based molecules, including sodium salt monohydrate, are involved in various biological pathways. They play significant roles in many different areas of life science . The exact biochemical pathways affected by this compound may vary depending on the specific metabolic enzymes it interacts with.

Pharmacokinetics

It’s known that phosphinic and phosphonic acids can be prepared from their esters, phosphinates and phosphonates, respectively, by hydrolysis or dealkylation .

Result of Action

The result of the action of phosphinic acid, sodium salt, monohydrate is primarily the inhibition of metabolic enzymes. This can lead to changes in the metabolic processes within the cell, potentially leading to various biological effects .

Action Environment

The action of phosphinic acid, sodium salt, monohydrate can be influenced by various environmental factors. For instance, it’s known that contact with strong oxidizers may cause an explosion . Furthermore, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other chemicals in the environment .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Phosphinic acid, sodium salt, monohydrate can be synthesized through the reaction of white phosphorus with sodium hydroxide. The reaction proceeds as follows: [ \text{P}_4 + \text{NaOH} + \text{H}_2\text{O} \rightarrow \text{NaH}_2\text{PO}_2 + \text{H}_2 ] This reaction is typically carried out under controlled conditions to ensure the complete conversion of phosphorus to sodium hypophosphite.

Industrial Production Methods

In industrial settings, the production of phosphinic acid, sodium salt, monohydrate involves a two-step process. First, white phosphorus reacts with an alkali, such as sodium hydroxide, to form an aqueous solution of sodium hypophosphite. The solution is then concentrated and crystallized to obtain the monohydrate form of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

Phosphinic acid, sodium salt, monohydrate undergoes several types of chemical reactions, including:

Reduction Reactions: It acts as a reducing agent, converting metal ions to their elemental forms.

Oxidation Reactions: It can be oxidized to form phosphorous acid and phosphoric acid.

Substitution Reactions: It can participate in substitution reactions where the hypophosphite ion replaces other anions in a compound.

Common Reagents and Conditions

Common reagents used in reactions with phosphinic acid, sodium salt, monohydrate include metal salts, acids, and bases. The reactions are typically carried out in aqueous solutions at controlled temperatures to ensure optimal yields.

Major Products Formed

The major products formed from reactions involving phosphinic acid, sodium salt, monohydrate include elemental metals, phosphorous acid, and phosphoric acid .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phosphorous Acid (H₃PO₃): Similar to phosphinic acid, sodium salt, monohydrate, phosphorous acid is also a reducing agent but has different reactivity and applications.

Phosphoric Acid (H₃PO₄): Unlike phosphinic acid, sodium salt, monohydrate, phosphoric acid is primarily used as an acidifying agent and has limited reducing properties.

Sodium Phosphate (Na₃PO₄): This compound is used as a cleaning agent and has different chemical properties compared to phosphinic acid, sodium salt, monohydrate.

Uniqueness

Phosphinic acid, sodium salt, monohydrate is unique due to its strong reducing properties and its ability to participate in a wide range of chemical reactions. Its applications in electroless plating and water treatment also set it apart from other similar compounds.

Eigenschaften

IUPAC Name |

sodium;oxido(oxo)phosphanium;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Na.HO2P.H2O/c;1-3-2;/h;3H;1H2/q+1;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOUDKOMXLMXFKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-][PH+]=O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3NaO3P+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7681-53-0 (Parent) |

Source

|

| Record name | Sodium phosphinate hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010039562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

104.986 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10039-56-2 |

Source

|

| Record name | Sodium phosphinate hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010039562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B152814.png)

![Pyrido[2,3-b]pyrazin-6(5H)-one](/img/structure/B152815.png)

![Ethyl 2-methylidenespiro[2.2]pentane-1-carboxylate](/img/structure/B152816.png)

![Pyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B152818.png)